molecular formula C23H29N3O3 B6916568 N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]-5-methoxy-2,3-dihydroindole-1-carboxamide

N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]-5-methoxy-2,3-dihydroindole-1-carboxamide

Cat. No.: B6916568
M. Wt: 395.5 g/mol
InChI Key: YWRLRGOUXXRVRU-UHFFFAOYSA-N
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Description

N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]-5-methoxy-2,3-dihydroindole-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxypiperidine moiety, a methoxy group, and an indole carboxamide framework, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]-5-methoxy-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-29-21-6-7-22-19(14-21)8-13-26(22)23(28)24-15-17-2-4-18(5-3-17)16-25-11-9-20(27)10-12-25/h2-7,14,20,27H,8-13,15-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRLRGOUXXRVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(CC2)C(=O)NCC3=CC=C(C=C3)CN4CCC(CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]-5-methoxy-2,3-dihydroindole-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Hydroxypiperidine Moiety: This step involves the reaction of piperidine with a suitable hydroxylating agent under controlled conditions to introduce the hydroxyl group.

    Attachment of the Hydroxypiperidine to the Phenyl Ring: This is achieved through a nucleophilic substitution reaction where the hydroxypiperidine is attached to a benzyl halide derivative.

    Formation of the Indole Carboxamide Framework:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]-5-methoxy-2,3-dihydroindole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]-5-methoxy-2,3-dihydroindole-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]-5-methoxy-2,3-dihydroindole-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism, depending on its specific interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]furan-2,5-dicarboxamide
  • N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]benzamide

Uniqueness

N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]-5-methoxy-2,3-dihydroindole-1-carboxamide is unique due to its indole carboxamide framework, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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